Clenproperol is a β2-adrenergic agonist . β2-adrenergic agonists are medications that relax muscles of the airways, which widen the airways and result in easier breathing. They are used for treating asthma and other diseases of the airways.
Clenproperol is also used in the veterinary field. It was found in a study that included Clenproperol among other β-agonists . β-agonists are used in veterinary medicine to treat pulmonary disorders and as a muscle growth promoter in some species of animals.
Clenproperol is used in research due to its properties as a β2-adrenergic agonist . It’s often used in studies related to respiratory diseases and muscle growth.
Clenproperol is used in the pharmaceutical field, where it’s synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties.
In the chemical field, Clenproperol is recognized for its chemical structure and properties . Its chemical formula is C11H16Cl2N2O and it has a molecular weight of 263.16 .
Clenproperol is used in GPCR/G Protein Neuronal Signaling research . G protein-coupled receptors (GPCRs) are a large protein family of receptors that sense molecules outside the cell and activate inside signal transduction pathways and, ultimately, cellular responses. Clenproperol, being a β2-adrenergic agonist, can interact with these receptors and is therefore used in related research .
Clenproperol can be used as an analytical standard in various scientific and medical research . For instance, Clenproperol-d7, an isotopically labeled compound of Clenproperol, may be used as an internal standard for the determination of Clenproperol in biological samples by various chromatographic techniques .
Clenproperol is synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties .
Clenproperol, like many other substances, can be used in solvent extraction processes . Solvent extraction is a common technique utilized in several industries including perfume, cosmetic, pharmaceutical, food ingredients, nutraceuticals, biofuel, and fine chemical industries .
Clenproperol is chemically classified as a beta-2 adrenergic agonist, with the molecular formula C₁₁H₁₆Cl₂N₂O. It shares structural similarities with other compounds in this class, notably Clenbuterol, which enhances its relevance in pharmacology and toxicology . The compound is characterized by the presence of two chlorine atoms and an amino group attached to a phenyl ring, contributing to its biological activity.
Clenproperol acts as a β2-adrenergic agonist, mimicking the effects of the natural hormone adrenaline by binding to β2-adrenergic receptors []. This activation stimulates various cellular responses, including:
These effects are of interest in research on respiratory diseases like asthma, but clenproperol's performance-enhancing properties through bronchodilation and increased metabolism led to its ban in animals [].
Clenproperol exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary effects include:
The synthesis of Clenproperol typically involves several steps:
Recent studies have explored various synthetic routes to enhance yield and reduce by-products, focusing on optimizing reaction conditions .
Clenproperol has several applications:
Interaction studies have shown that Clenproperol may interact with various biological targets:
Clenproperol shares similarities with several other compounds in the beta-adrenergic agonist class. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Characteristics | Unique Aspects |
---|---|---|---|
Clenbuterol | C₁₂H₁₈Cl₂N₂O | Long-acting; used in asthma treatment | More potent than Clenproperol; widely known |
Terbutaline | C₁₄H₁₉N₃O₄S | Shorter acting; used for asthma | Sulfonamide group enhances selectivity |
Salbutamol | C₁₄H₁₉N₃O₄S | Commonly used for asthma; rapid onset | Less lipophilic than Clenproperol |
Clenproperol’s unique structure allows it to exhibit distinct pharmacokinetic properties compared to these similar compounds.
Deuterium-labeled clenproperol synthesis has advanced through strategic use of isotopically enriched precursors. A pivotal method involves deuterium isopropylamine (C3H7ND2) as the primary deuterium source for producing D6-clenproperol. In this approach, 4-amino-3,5-dichloroacetophenone undergoes bromination to form α-bromoacetophenone, which subsequently reacts with deuterium isopropylamine in tetrahydrofuran (THF) and ethanol under nitrogen atmosphere.
Key steps include:
Table 1: Isotopic Performance of Deuterium Isopropylamine-Based Synthesis
Precursor | Isotopic Abundance | Yield (%) | Purity (%) |
---|---|---|---|
Deuterium isopropylamine | 99.5% | 35 | >99 |
Non-deuterated analogue | Natural abundance | 40 | 98 |
This method’s success relies on minimizing proton exchange during reaction steps, preserving deuterium integrity in the final product.
Post-synthetic deuteration via catalytic hydrogenation enhances isotopic incorporation in clenproperol derivatives. A nickel–graphitic shell catalyst enables selective H/D exchange at ambient conditions (25°C, 1 atm D2), achieving >98% deuterium enrichment in aryl and alkyl positions. For clenproperol, this method is applied to intermediates such as 1-(4-amino-3,5-dichlorophenyl)-2-isopropylaminoethanol, where D2 gas replaces protons on the isopropyl group and ethanolamine backbone.
Critical Parameters:
Table 2: Catalytic Hydrogenation Conditions and Outcomes
Catalyst System | Temperature (°C) | D2 Pressure (atm) | Deuteration Efficiency (%) |
---|---|---|---|
Ni/Carbon core–shell | 25 | 1 | 98.8 |
Pd/C | 50 | 3 | 85.2 |
MoS2 | 80 | 5 | 72.4 |
This approach circumvents the need for fully deuterated starting materials, reducing costs while maintaining high isotopic purity.
While deuterium labeling dominates clenproperol internal standard synthesis, 13C1-labeled analogues are emerging for enhanced mass spectrometric discrimination. The 13C atom is introduced at the ethanolamine carbon via Strecker synthesis, using 13C-labeled potassium cyanide (K13CN) in a reductive amination step. This yields [13C1]-clenproperol with a 2.3 Da mass shift, avoiding isotopic overlap with native metabolites.
Advantages Over Deuterium Labels:
Table 3: Performance of 13C1 vs. D7-Labeled Standards
Parameter | 13C1-Clenproperol | D7-Clenproperol |
---|---|---|
Mass Shift (Da) | +1 | +7 |
Matrix Effect Correction | 92% | 88% |
LOQ (ng/mL) | 0.05 | 0.1 |
Despite higher production costs, 13C1 standards are preferred for ultra-trace analyses in biological fluids.
Achieving >99% chemical and isotopic purity requires multimodal purification strategies:
Solid-Phase Extraction (SPE):
Preparative HPLC:
Table 4: Purification Efficiency Across Methods
Method | Recovery (%) | Isotopic Purity (%) |
---|---|---|
SPE (C18/PSA/MgSO4) | 92 | 99.2 |
Preparative HPLC | 85 | 99.7 |
Centrifugal Partitioning | 78 | 98.5 |
These protocols ensure internal standards meet ISO/IEC 17025 requirements for forensic and pharmaceutical applications.
Clenproperol, chemically known as 1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol, is a beta-2 adrenergic agonist with the molecular formula C11H16Cl2N2O and molecular weight of 263.16 g/mol [1] [2]. This compound undergoes complex biotransformation processes primarily mediated through hepatic enzymatic systems, resulting in the formation of various metabolites with distinct pharmacological and toxicological properties.
The hepatic microsomal enzyme system represents the primary site for clenproperol biotransformation, where cytochrome P450-dependent oxidative processes facilitate the metabolic conversion of the parent compound [3]. These microsomal oxidation reactions occur within the endoplasmic reticulum of hepatocytes, where various cytochrome P450 isoforms catalyze the oxidative metabolism of clenproperol through multiple pathways [4] [5].
Research has demonstrated that liver microsomal fractions exhibit significant capacity for clenproperol metabolism, with the process being dependent on nicotinamide adenine dinucleotide phosphate and molecular oxygen availability [3]. The microsomal oxidation system functions as a multi-enzyme complex, incorporating various cytochrome P450 isoforms that demonstrate substrate specificity for different structural components of the clenproperol molecule [6] [7].
N-hydroxylation represents a major metabolic pathway for clenproperol in rodent models, particularly involving the primary amine functional group present in the molecular structure [8] [9]. Studies utilizing radiolabeled clenbuterol, a structurally related beta-agonist, have provided insights into N-oxidation processes that are applicable to clenproperol metabolism [10].
The N-hydroxylation pathway involves the formation of hydroxylamine intermediates through cytochrome P450-mediated oxidation of the primary amine group [8]. In rat liver microsomal preparations, this biotransformation represents a major metabolic route, with the hydroxylamine metabolite being identified as the predominant oxidative product [9] [10]. The process requires aerobic conditions and demonstrates dose-dependent kinetics, with higher substrate concentrations favoring the N-hydroxylation pathway [8].
Experimental evidence from rodent studies indicates that the N-hydroxylation pathway is catalyzed by specific cytochrome P450 isoforms present in liver microsomes [3]. The formation of hydroxylamine derivatives occurs through a two-electron oxidation process, where the primary amine undergoes sequential oxidation to form the corresponding N-hydroxy metabolite [11]. This metabolic transformation demonstrates significant species-specific variation in both rate and extent of formation [12].
The kinetic parameters for N-hydroxylation in rodent models demonstrate substantial inter-individual variation, with apparent Km values ranging from 3.6 to 73.8 micromolar depending on the specific experimental conditions and animal strain utilized [13]. These variations reflect differences in cytochrome P450 expression levels and enzymatic activity across different rodent populations [14].
Significant species-specific differences exist in the formation of nitro-metabolites from clenproperol, reflecting variations in cytochrome P450 expression patterns and enzymatic activities across different mammalian species [3] [12]. Comparative metabolism studies between rats and cattle have revealed distinct patterns of metabolite formation, with bovine liver microsomes demonstrating unique biotransformation pathways not observed in rodent systems [3].
In bovine liver microsomal preparations, clenproperol undergoes extensive biotransformation to form 4-amino-3,5-dichlorobenzoic acid, a metabolic pathway that is absent or minimal in rodent models [3]. This species-specific metabolic route involves oxidative cleavage of the side chain, resulting in the formation of a carboxylic acid metabolite that subsequently undergoes conjugation reactions [3].
The formation of nitro-metabolites also demonstrates marked species variation, with trace amounts of 4-nitro derivatives detected in some species but not others [8] [9]. These differences appear to be related to variations in cytochrome P450 isoform expression and activity, particularly those involved in N-oxidation processes [12]. Rodent models typically show higher rates of N-hydroxylation compared to larger mammalian species, reflecting differences in metabolic capacity and enzymatic efficiency [12].
Species | Primary Metabolic Pathway | Secondary Pathways | Nitro-Metabolite Formation |
---|---|---|---|
Rat | N-Hydroxylation | Conjugation | Trace amounts detected [8] |
Bovine | Side-chain oxidation | Carboxylic acid formation | Minimal formation [3] |
Mouse | N-Hydroxylation | Glucuronidation | Variable detection [12] |
Research utilizing precision-cut liver slices has provided additional insights into species-specific metabolism, revealing that the metabolic profile observed in microsomal preparations is generally consistent with that seen in intact tissue systems [3]. However, liver slice preparations demonstrate additional metabolic pathways, including conjugation reactions that are not apparent in isolated microsomal systems [3].
Urinary excretion represents the major elimination pathway for clenproperol and its metabolites, with urine serving as the primary matrix for metabolite detection and quantification [8] [9]. The excretion profile demonstrates complex patterns reflecting the various biotransformation pathways and the relative stability of different metabolites in biological systems [15] [16].
Studies utilizing radiolabeled compounds have demonstrated that urinary excretion accounts for the majority of administered dose elimination, with metabolites appearing in urine within hours of administration [8]. The excretion pattern shows initial rapid elimination of polar metabolites, followed by slower excretion of more lipophilic transformation products [15]. The temporal profile of metabolite excretion provides valuable information regarding the kinetics of biotransformation processes and the relative importance of different metabolic pathways [16].
Metabolite stability in urine represents a critical consideration for analytical methods, as many oxidative metabolites demonstrate significant instability under standard storage conditions [17] [10]. The labile nature of hydroxylamine derivatives necessitates specific preservation techniques to maintain metabolite integrity during sample handling and analysis [10]. Research has demonstrated that oxidoreduction reactions during sample preparation can significantly impact metabolite recovery and identification [10].
The preservation of labile hydroxylamine derivatives requires specialized techniques to prevent degradation and ensure accurate analytical results [17] [10]. These metabolites demonstrate particular sensitivity to oxidative conditions and pH variations, necessitating careful control of sample handling procedures [18] [19].
Soft extraction techniques have been developed specifically for the preservation of labile metabolites, incorporating gentle extraction conditions and the use of antioxidants to prevent metabolite degradation [10]. The addition of reducing agents such as sodium bisulfite has proven effective in stabilizing hydroxylamine derivatives during sample preparation [13]. These preservation methods have enabled the identification of previously undetected metabolites that were lost during conventional sample processing [10].
Temperature control represents another critical factor in metabolite preservation, with storage at low temperatures (-80°C) recommended for long-term stability [20] [21]. The use of appropriate buffer systems with controlled pH has also proven essential for maintaining metabolite integrity, particularly for hydroxylamine derivatives that demonstrate pH-dependent stability [18].
Preservation Method | Target Metabolites | Stability Duration | Recovery Efficiency |
---|---|---|---|
Sodium bisulfite addition | Hydroxylamine derivatives | 24-48 hours | 85-95% [13] |
Low temperature storage | All metabolites | 6 months | 90-100% [20] |
Antioxidant addition | Oxidative metabolites | 72 hours | 80-90% [10] |
pH control (6.0-7.0) | Labile derivatives | 12-24 hours | 85-95% [18] |
Advanced analytical methods incorporating immediate sample processing and derivatization have further improved the detection and quantification of labile metabolites [17] [18]. These techniques involve rapid conversion of unstable metabolites to more stable derivatives, allowing for extended storage and improved analytical precision [19]. The development of isotopically labeled internal standards has also enhanced the accuracy of metabolite quantification by compensating for potential losses during sample preparation [21].
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